molecular formula C11H12ClN5 B1682691 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine CAS No. 91147-46-5

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Cat. No.: B1682691
CAS No.: 91147-46-5
M. Wt: 247.68 g/mol
InChI Key: WSXYNFQZIXTPSW-REZTVBANSA-N
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Description

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (C₁₁H₁₀ClN₅; MW 247.68) is a quinoxaline derivative featuring a chloro substituent at position 5 and an imidazoline ring at position 6 (Figure 1). This compound is recognized as a key impurity in brimonidine tartrate, an α₂-adrenergic agonist used in glaucoma treatment . As a by-product in pharmaceutical synthesis, it is stored at -20°C under inert conditions to maintain stability .

Properties

IUPAC Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQWCCBDYLTRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238428
Record name UK 14819
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91147-46-5
Record name UK 14819
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UK 14819
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine typically involves the condensation of appropriate quinoxaline derivatives with imidazole intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of high-efficiency catalysts and automated reaction systems to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium or copper catalysts, cesium carbonate as a base, and oxidizing agents like TBHP . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with altered functional groups, while substitution reactions can introduce new halogen atoms into the molecule .

Scientific Research Applications

Pharmacological Applications

  • Antiglaucoma Agents :
    • The compound is classified as an antiglaucoma agent, which indicates its potential use in treating conditions related to elevated intraocular pressure. It serves as an impurity reference material in pharmaceutical formulations of brimonidine, a commonly used medication for glaucoma .
  • Protein Disulfide Isomerase Inhibition :
    • Recent studies have shown that quinoxaline derivatives can act as inhibitors of protein disulfide isomerase (PDI), an enzyme implicated in various cancers. The structural modifications of quinoxaline derivatives, including this compound, enhance their efficacy as PDI inhibitors .
  • Anticancer Activity :
    • Compounds similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain analogues demonstrate IC50_{50} values below 1 μM against specific cancer cell lines, indicating high potency .

Case Study 1: Antiglaucoma Efficacy

A study assessing the efficacy of brimonidine formulations containing impurities like this compound revealed that these impurities did not significantly alter the pharmacological profile of the active ingredient but provided insights into their stability and safety profiles during formulation development .

Case Study 2: Cancer Cell Line Testing

In a systematic evaluation of PDI inhibitors derived from quinoxaline structures, researchers synthesized several analogues and tested their cytotoxicity against U-87 MG and MIA PaCa-2 cell lines. The results indicated that the presence of halogen substituents, such as chlorine in this compound, contributed to enhanced binding affinity and inhibitory activity against PDI .

Mechanism of Action

The mechanism of action for 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine involves its interaction with specific molecular targets. In the context of antiglaucoma agents, it may act on adrenergic receptors to reduce intraocular pressure . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituent (Position) Molecular Formula Molecular Weight Solubility Pharmacological Role References
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine Cl (5) C₁₁H₁₀ClN₅ 247.68 DMSO (slight), methanol (slight, heated) Brimonidine impurity; antiglaucoma agent by-product
Brimonidine (5-Bromo analog) Br (5) C₁₁H₁₀BrN₅ 292.13 High aqueous solubility (as tartrate salt) FDA-approved α₂-agonist for glaucoma
N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (Desbromo) None (5) C₁₁H₁₁N₅ 213.24 Not reported Brimonidine EP Impurity A; lacks halogen
Clonidine Cl (2,6 on phenyl) C₉H₉Cl₂N₃ 230.10 Soluble in water, ethanol α₂-agonist for hypertension and ADHD

Pharmacological and Physicochemical Insights

  • Bromine’s larger atomic radius may enhance membrane permeability and α₂-adrenergic affinity .
  • Brimonidine’s tartrate salt formulation improves solubility and therapeutic efficacy .
  • Impurity Profile : The chloro derivative is classified as a "by-product" in brimonidine synthesis, whereas desbromo derivatives (e.g., EP Impurity A) arise from incomplete halogenation. These impurities are monitored for toxicity but lack intrinsic therapeutic activity .

Biological Activity

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, also known as UK 14819, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.

  • Molecular Formula : C₁₁H₁₀ClN₅
  • Molecular Weight : 247.68 g/mol
  • CAS Number : 91147-46-5
  • Solubility : Slightly soluble in DMSO and methanol when heated .

Biological Activity Overview

This compound is primarily noted for its role as an impurity in brimonidine formulations, which are used mainly in the treatment of glaucoma. However, research indicates that it may exhibit various biological activities beyond its role as an impurity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The structure-activity relationship (SAR) reveals that substituents on the quinoxaline core significantly influence biological activity.

Key Findings :

  • In vitro tests have shown significant growth inhibition against various cancer cell lines. For example, quinoxaline derivatives have demonstrated IC₅₀ values ranging from 1.6 μM to 4.4 μM against melanoma and colon carcinoma cell lines .
CompoundCell LineIC₅₀ (μM)Activity
This compoundMCF-722.11 ± 13.3Moderate
Other Quinoxaline DerivativeHCT1164.4Good

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Compounds within this class have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, leading to reduced proliferation rates.
  • Inhibition of Angiogenesis : Certain quinoxaline derivatives inhibit vascular endothelial growth factor (VEGF)-induced proliferation, which is crucial for tumor growth and metastasis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of quinoxaline derivatives:

  • Study on Anticancer Properties :
    • A study evaluated a series of quinoxaline derivatives against multiple cancer cell lines, including MCF-7 and HCT116. The results indicated that compounds with electron-withdrawing groups like chlorine showed enhanced activity compared to those with electron-donating groups .
  • Immunological Effects :
    • Another study connected the immunological effects of quinoxaline derivatives with their antitumor activity through the induction of immunogenic cell death markers post-UVA activation, demonstrating a novel approach to enhance anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Reactant of Route 2
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

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